molecular formula C42H22N4O4 B12062439 N,N'-DI(Quinolin-8-YL)-perylentetracarbonic acid, diamide

N,N'-DI(Quinolin-8-YL)-perylentetracarbonic acid, diamide

Cat. No.: B12062439
M. Wt: 646.6 g/mol
InChI Key: DWUKFUAFGJPJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • N,N’-Di(quinolin-8-yl)oxalamide is a chemical compound composed of two quinoline rings connected by an oxalamide linker.
  • Quinoline derivatives are known for their diverse properties, including fluorescence, biological activity, and coordination chemistry.
  • This compound has garnered interest due to its unique structure and potential applications.
  • Preparation Methods

      Synthetic Routes: N,N’-Di(quinolin-8-yl)oxalamide can be synthesized through various methods, such as condensation reactions or cyclization processes.

      Reaction Conditions: The synthesis typically involves reacting quinoline-8-carboxylic acid with oxalyl chloride or oxalic acid diethyl ester under appropriate conditions.

      Industrial Production: While industrial-scale production details may vary, laboratories often employ similar synthetic routes with optimized conditions.

  • Chemical Reactions Analysis

      Reactivity: N,N’-Di(quinolin-8-yl)oxalamide can undergo several reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action primarily relates to its coordination with metal ions (e.g., Zn²⁺).
    • It may interact with specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C42H22N4O4

    Molecular Weight

    646.6 g/mol

    IUPAC Name

    7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

    InChI

    InChI=1S/C42H22N4O4/c47-39-27-15-11-23-25-13-17-29-36-30(42(50)46(41(29)49)32-10-2-6-22-8-4-20-44-38(22)32)18-14-26(34(25)36)24-12-16-28(35(27)33(23)24)40(48)45(39)31-9-1-5-21-7-3-19-43-37(21)31/h1-13,15-20,28H,14H2

    InChI Key

    DWUKFUAFGJPJEH-UHFFFAOYSA-N

    Canonical SMILES

    C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)C8=CC=CC9=C8N=CC=C9)C(=O)N(C2=O)C1=CC=CC2=C1N=CC=C2

    Origin of Product

    United States

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